molecular formula C14H21N B15262609 3-(4,4-Dimethylcyclohexyl)aniline

3-(4,4-Dimethylcyclohexyl)aniline

Cat. No.: B15262609
M. Wt: 203.32 g/mol
InChI Key: GNIMUNFVXAQTBA-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It consists of an aniline group attached to a 4,4-dimethylcyclohexyl ring. This compound is a derivative of aniline, which is a primary aromatic amine. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4,4-dimethylcyclohexyl nitrobenzene using tin (Sn) and concentrated hydrochloric acid (HCl) can yield this compound . The reaction is typically carried out in a reflux condenser, where the nitro compound is gradually reduced to the corresponding amine.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure to reduce the nitro group to an amine. The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,4-Dimethylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive aniline derivatives.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethylcyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11H,6-9,15H2,1-2H3

InChI Key

GNIMUNFVXAQTBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC(=CC=C2)N)C

Origin of Product

United States

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